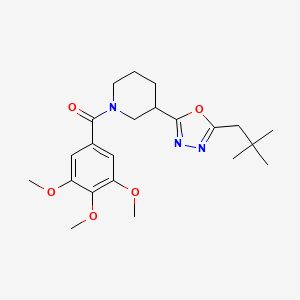![molecular formula C18H14Cl2FN3OS B2701253 N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 893365-06-5](/img/structure/B2701253.png)
N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H14Cl2FN3OS and its molecular weight is 410.29. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Ligand Synthesis and Evaluation
- Histamine H3 Receptor Antagonists : Compounds structurally related to N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide have been synthesized and evaluated as potential histamine H3 receptor antagonists. These studies aim to develop new therapeutic agents for neurological and psychiatric disorders by modulating histamine levels in the brain. For example, 4-chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues have shown potent and selective histamine H3 receptor antagonism, indicating their potential for further pharmacological development (Tozer et al., 1999).
Antibacterial Activity
- Antibacterial Compounds : Research into N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide and related structures has led to the development of compounds with specific antibacterial activities. These studies focus on creating new treatments for bacterial infections by synthesizing compounds that exhibit potent antibacterial properties against both gram-positive and gram-negative bacteria. A notable example is the development of a novel, nonmutagenic antibacterial compound with specific activity against anaerobic bacteria, highlighting the potential for targeted antibacterial therapies (Dickens et al., 1991).
Anticonvulsant Activity
- Anticonvulsant Derivatives : The synthesis and evaluation of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including structures related to N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide, have contributed to the discovery of new anticonvulsant agents. These studies aim to develop safer and more effective treatments for epilepsy and related seizure disorders. One study found that certain derivatives exhibited significant anticonvulsant activity, suggesting their potential as novel anticonvulsant therapies (Aktürk et al., 2002).
Molecular Docking and Enzyme Inhibition
- Enzyme Inhibition Studies : Compounds structurally related to N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide have been utilized in molecular docking and enzyme inhibition studies. These investigations aim to understand the molecular interactions between synthesized compounds and specific enzymes, with the goal of identifying new therapeutic agents for various diseases. An example includes the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which showed potential antibacterial and moderate anti-enzymatic activities, providing insights into the design of less cytotoxic compounds (Siddiqui et al., 2014).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3OS/c19-15-6-5-14(9-16(15)20)23-17(25)11-26-18-22-7-8-24(18)10-12-1-3-13(21)4-2-12/h1-9H,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLVLVVHATFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2701177.png)

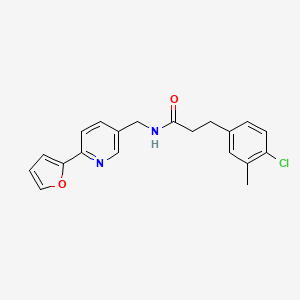
![1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2701181.png)
![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)
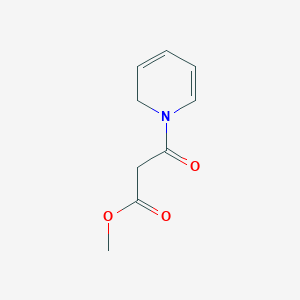
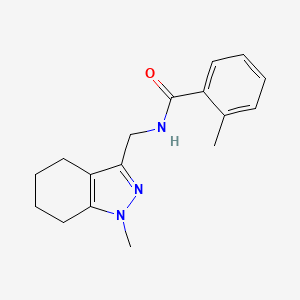
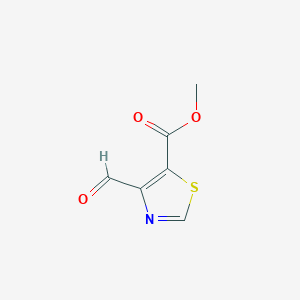
![4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2701189.png)
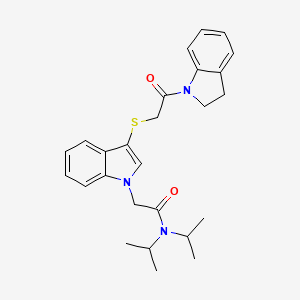
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)
